Cas no 14152-97-7 (GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate])

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] structure
14152-97-7 structure
Product Name:GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate]
CAS No:14152-97-7
MF:C15H19NO9S
MW:389.377663850784
MDL:MFCD00043085
CID:49649
PubChem ID:24900314
Update Time:2025-07-21

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
    • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate [for HPLC Labeling]
    • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
    • GITC
    • Tricyclohexyl phosphine
    • 2 3 4 6-TETRA-O-ACETYL-BETA-D-GLUCOPYRA&
    • 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl
    • Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
    • 2,3,4,6-tetra-O-acetyl-B-D-*glucopyranosyl isothi
    • 2,3,4,6-tetra-o-acetylglucopyranosylisothiocyanate
    • 2,3,4,6-TETRA-O-ACETYL-B-D-*GLUCOPYRANOS YL ISOTHIOC
    • 2,3,4,6-Tetra-O-acetyl-?D-glucopyranosyl isothiocyanate
    • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosylisothiocyanate
    • 2,3,4,6-TETRA-O-ACETYL-SS-D-GLUCOPYRANOSYL ISOTHIOCYANATE
    • TAGIT
    • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate
    • [(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-isothiocyanato-tetrahydropyran-2-yl]methyl acetate
    • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isothiocyanatotetrahydro-2H-pyran-3,4,5-triyl triacetate
    • WOWNQYXIQWQJRJ-UXXRCYHCSA-N
    • GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate]
    • DTXSID90931112
    • 14152-97-7
    • 2,3,4,6-tetra-O-acetyl-beta-D- glucopyranosyl isothiocyanate
    • beta-D-Glucopyranosyl isothiocyanate, 2,3,4,6-tetraacetate
    • 2,3,4,6-Tetra-O-acetyl- beta -D-glucopyranosyl isothiocyanate
    • SCHEMBL1357029
    • 2,3,4,6-tetra-o-acetyl--d-glucopyranosylisothiocyanate
    • NSC 224452
    • T70264
    • MFCD00043085
    • 2,3,4,6-Tetra-O-acetyl-.beta.-D-glucopyranosyl isothiocyanate
    • b-D-Glucopyranosyl isothiocyanate,2,3,4,6-tetraacetate
    • W-200114
    • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate, for chiral derivatization, >=98.0% (HPLC)
    • 2,3,4,6-Tetra-O-acetyl-?-D-glucopyranosyl isothiocyanate
    • AKOS015898494
    • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isothiocyanatotetrahydro-2H-pyran-3,4,5-triyltriacetate
    • [(2R,3R,4S,5R,6R)-3,4,5-TRIS(ACETYLOXY)-6-ISOTHIOCYANATOOXAN-2-YL]METHYL ACETATE
    • A5514
    • MDL: MFCD00043085
    • Inchi: 1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1
    • InChI Key: WOWNQYXIQWQJRJ-UXXRCYHCSA-N
    • SMILES: S=C=N[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 389.07800
  • Monoisotopic Mass: 389.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 616
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 159

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.4000
  • Melting Point: 116°C(lit.)
  • Boiling Point: 116°C
  • Flash Point: 237.8 °C
  • Refractive Index: 1.556
  • PSA: 158.88000
  • LogP: 0.17230
  • Sensitiveness: Sensitive to humidity and light
  • Solubility: Not determined

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Security Information

  • Symbol: GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H315,H317,H319,H334,H335
  • Warning Statement: P261,P280,P305+P351+P338,P342+P311
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-42
  • Safety Instruction: S22-S26-S36-S45
  • FLUKA BRAND F CODES:3-8-21
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38; R42

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Pricemore >>

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abcr
AB176168-250 mg
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abcr
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GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Production Method

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14152-97-7)GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate]
Order Number:A1199196
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:39
Price ($):156.0/548.0/864.0
Email:sales@amadischem.com
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14152-97-7)2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
Order Number:NC23506
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:14
Price ($):Price inquiry
Email:sales@newcanbio.com

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] Related Literature

Additional information on GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate]

Introduction to GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] (CAS No. 14152-97-7)

GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate], identified by its Chemical Abstracts Service (CAS) number 14152-97-7, is a specialized glycosylated isothiocyanate derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the realms of immunomodulation and anti-cancer applications. The structural uniqueness of GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] lies in its combination of a β-D-glucopyranose moiety acetylated at multiple positions and a terminal isothiocyanate group, which together contribute to its remarkable reactivity and biological efficacy.

The isothiocyanate functional group is well-documented for its ability to interact with various biological targets, including proteins and nucleic acids. In particular, the isothiocyanate moiety can undergo reactions such as Michael addition and nucleophilic substitution, making it a versatile tool in drug design. The presence of the tetra-O-acetyl group on the glucopyranose ring enhances the stability of the molecule while also influencing its solubility and metabolic fate. This makes GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] an attractive candidate for further investigation in medicinal chemistry.

Recent advancements in glycoscience have highlighted the importance of glycosylated compounds in modulating immune responses. The β-D-glucopyranosyl backbone is a common motif in natural products and carbohydrates, often playing a crucial role in cell-cell communication and recognition processes. By incorporating an isothiocyanate group into this framework, researchers aim to exploit its potential to interfere with pathogenic mechanisms or enhance therapeutic effects. For instance, studies have shown that derivatives of glucosylated isothiocyanates can exhibit inhibitory effects on enzymes involved in inflammation and cancer progression.

The chemical synthesis of GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] presents unique challenges due to the sensitivity of both the glycosidic bond and the isothiocyanate group. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as glycosylation followed by selective acetylation and subsequent introduction of the isothiocyanate functionality have been employed to achieve high yields and purity. These advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

In terms of biological activity, preliminary studies on GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] have revealed promising results in several disease models. Its ability to modulate immune cell signaling pathways suggests potential applications in treating autoimmune disorders and infectious diseases. Additionally, the compound's interaction with cancer cell surface receptors has been explored as a possible mechanism for inhibiting tumor growth. These findings align with broader trends in oncology research, where targeting aberrant carbohydrate metabolism and signaling pathways is emerging as a viable strategy.

The pharmacokinetic properties of GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] are also an area of active investigation. The acetylated glucoside structure may influence how the molecule is metabolized and excreted by the body. Understanding these processes is essential for optimizing dosing regimens and minimizing potential side effects. Preclinical studies are currently underway to evaluate its bioavailability and systemic distribution following administration via different routes.

One of the most exciting aspects of GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] research is its potential as a lead compound for drug development. By modifying specific structural features—such as the acetylation pattern or substituents on the isothiocyanate group—scientists can generate libraries of derivatives with tailored biological activities. High-throughput screening techniques combined with computational modeling are being used to identify optimal analogs for further development. This approach leverages cutting-edge technologies to accelerate the discovery process.

The role of carbohydrates in mediating cellular processes cannot be overstated. The β-D-glucopyranosyl unit serves as a recognition site for various enzymes and receptors involved in glycan-based interactions. By designing molecules that mimic or interfere with these interactions, researchers can develop novel therapeutic strategies against diseases caused by dysregulation of glycan metabolism. For example, inhibiting specific glycosidases or modifying glycan structures on cell surfaces could prevent pathogen adhesion or reduce inflammation.

Future directions for GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] research include exploring its potential in combination therapies alongside other anti-cancer or immunomodulatory agents. Synergistic effects between different compounds could enhance treatment outcomes while minimizing resistance development. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into how it interacts with biological targets and elicits its effects.

The synthesis and application of GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate] exemplify the interdisciplinary nature of modern pharmaceutical research。 Bridging organic chemistry, biochemistry, immunology,and medicine has led to innovative approaches for addressing complex diseases。 As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in developing next-generation therapeutics。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14152-97-7)GITC [2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate]
A1199196
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):156.0/548.0/864.0
Email
NewCan Biotech Limited
(CAS:14152-97-7)2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
NC23506
Purity:97%
Quantity:10g
Price ($):Inquiry
Email